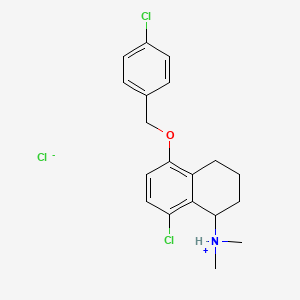
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride is a complex organic compound that belongs to the class of naphthylamines. These compounds are characterized by the presence of a naphthalene ring system with an amine group attached. The specific structure of this compound includes additional functional groups such as chloro and benzyloxy groups, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride typically involves multi-step organic reactions. The starting materials may include naphthalene derivatives, chlorinating agents, and dimethylamine. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted naphthylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies related to enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylamine: A simpler analog without the additional functional groups.
2-Naphthylamine: Another naphthylamine isomer with different properties.
Chlorobenzyloxy derivatives: Compounds with similar benzyloxy and chloro groups.
Uniqueness
The unique combination of functional groups in 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride imparts distinct chemical and biological properties. These may include enhanced reactivity, specific binding affinities, or unique pharmacological effects.
Eigenschaften
CAS-Nummer |
67293-10-1 |
|---|---|
Molekularformel |
C19H22Cl3NO |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
[8-chloro-5-[(4-chlorophenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H21Cl2NO.ClH/c1-22(2)17-5-3-4-15-18(11-10-16(21)19(15)17)23-12-13-6-8-14(20)9-7-13;/h6-11,17H,3-5,12H2,1-2H3;1H |
InChI-Schlüssel |
SATMOLPDFBKPND-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OCC3=CC=C(C=C3)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
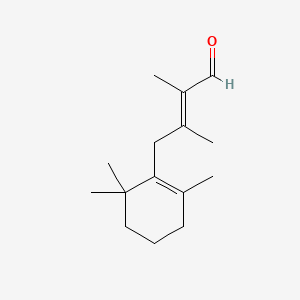
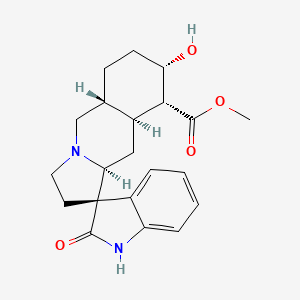
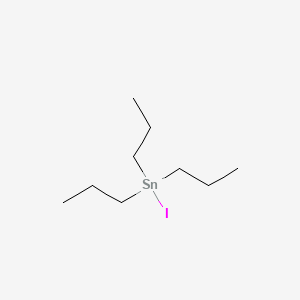
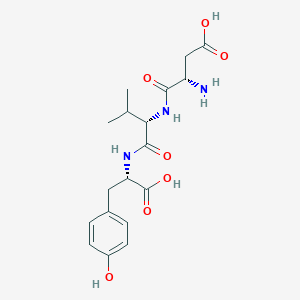
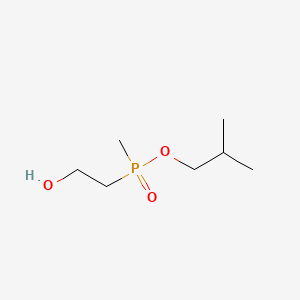


![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
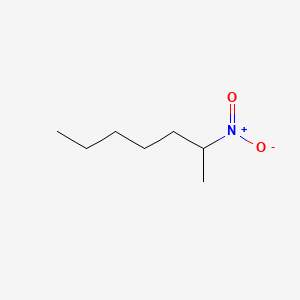

![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)
![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
